5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an amino group and a methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylbutylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 50°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as microwave-assisted synthesis or continuous flow reactors. These methods offer advantages in terms of reaction efficiency, yield, and scalability. The use of automated systems and real-time monitoring can further enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds .
Scientific Research Applications
5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-methylbutyl)pyrimidine-2,4(1h,3h)-dione
- 5-Amino-pyrazoles
- Indole derivatives
Uniqueness
Compared to similar compounds, 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique structural features and versatile reactivity. Its combination of an amino group and a methylbutyl side chain provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-amino-1-(2-methylbutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-6(2)4-12-5-7(10)8(13)11-9(12)14/h5-6H,3-4,10H2,1-2H3,(H,11,13,14) |
InChI Key |
JZAORLNLDZENRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
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